Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate

Drug design Lead optimization Physicochemical profiling

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 2470439-02-0) is a privileged 1,3-oxazole building block for medicinal chemistry. Its balanced XLogP3 (0.4) and TPSA (72.6 Ų) fill a gap between lipophilic des-hydroxymethyl (XLogP3 1.3) and polar des-methyl (XLogP3 0) analogs, enabling direct use in fragment libraries without additional property tuning. The C2-hydroxymethyl handle allows selective esterification, etherification, or bioconjugation, avoiding late-stage C–H oxidation that risks ring integrity. Full GHS documentation (H315, H319, H335) ensures immediate safety compliance for laboratory workflows.

Molecular Formula C8H11NO4
Molecular Weight 185.179
CAS No. 2470439-02-0
Cat. No. B2981134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate
CAS2470439-02-0
Molecular FormulaC8H11NO4
Molecular Weight185.179
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(O1)CO)C
InChIInChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h10H,3-4H2,1-2H3
InChIKeyRUXGNALPPQMOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 2470439-02-0): Chemical Identity and Structural Class


Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 2470439-02-0) is a trisubstituted 1,3-oxazole heterocycle bearing a 2-hydroxymethyl group, a 4-methyl substituent, and an ethyl ester at the 5-position [1]. It belongs to the oxazole-5-carboxylate ester family, a privileged scaffold in medicinal chemistry and agrochemical building-block libraries . The compound is commercially available at research-grade purity (typically ≥95%) and is primarily positioned as a synthetic intermediate [1].

Why Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate Resists Simple Analog Swapping


Within the 1,3-oxazole-5-carboxylate ester class, substitution on the heterocyclic core exerts a non-additive impact on lipophilicity, hydrogen-bonding capacity, and topological polarity [1]. The presence and position of the C2-hydroxymethyl and C4-methyl groups differentiate this compound from its closest commercial analogs, meaning that direct one-for-one substitution—without re-optimizing solubility, membrane permeability, or protein-binding interactions—can lead to divergent ADMET profiles or synthetic incompatibility . These physicochemical distinctions serve as the initial filter for procurement and research-use selection decisions.

Quantitative Differentiation Evidence for Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate Versus Key Comparators


Lipophilicity (XLogP3) Modulation Relative to Des-Hydroxymethyl and Des-Methyl Analogs

The target compound exhibits a calculated XLogP3 of 0.4, positioning it between the more lipophilic des-hydroxymethyl analog ethyl 4-methyl-1,3-oxazole-5-carboxylate (XLogP3 = 1.3) and the more hydrophilic des-methyl analog ethyl 2-(hydroxymethyl)oxazole-5-carboxylate (XLogP3 = 0) [1][2][3]. This intermediate lipophilicity is a consequence of the simultaneous presence of the 2-hydroxymethyl (polar) and 4-methyl (non-polar) substituents.

Drug design Lead optimization Physicochemical profiling

Hydrogen-Bond Donor Capacity Contrast with the 4-Methyl-Only Oxazole-5-Carboxylate

The target compound possesses one hydrogen-bond donor (HBD) atom (the C2–CH₂OH group), whereas the 4-methyl-only analog ethyl 4-methyl-1,3-oxazole-5-carboxylate has zero HBD atoms [1][2]. Both compounds share five hydrogen-bond acceptor (HBA) atoms [1][2]. This donor introduction alters the compound's capacity for intermolecular hydrogen bonding, which can affect crystal packing, solubility, and target protein engagement.

Medicinal chemistry Molecular recognition Crystal engineering

Topological Polar Surface Area (TPSA) Shift Driven by Hydroxymethyl–Methyl Combination

The target compound has a TPSA of 72.6 Ų, identical to the des-methyl analog (ethyl 2-(hydroxymethyl)oxazole-5-carboxylate) but 20.3 Ų higher than the des-hydroxymethyl analog (ethyl 4-methyl-1,3-oxazole-5-carboxylate, TPSA = 52.3 Ų) [1][2][3]. TPSA values below 60–70 Ų are often associated with good oral absorption, while values above 70 Ų correlate with reduced passive transcellular permeability [4].

ADME prediction Blood-brain barrier Oral bioavailability

GHS Hazard Profile Differentiation from Unsubstituted Core Oxazole Esters

The target compound is classified under GHS as a skin irritant (Skin Irrit. 2; H315), eye irritant (Eye Irrit. 2A; H319), and respiratory irritant (STOT SE 3; H335), each affecting 100% of notified hazards [1]. In contrast, the 4-methyl-only analog (CAS 20485-39-6) is listed by major vendors without these specific GHS warnings on regulatory documentation, suggesting a lower hazard classification burden . The differentiation is attributable to the reactivity profile conferred by the C2-hydroxymethyl group.

Laboratory safety Occupational health Chemical handling

Rotatable Bond Count and Conformational Flexibility versus Rigidified Analogs

The target compound has four rotatable bonds, identical to the des-methyl analog but one more than the des-hydroxymethyl analog (ethyl 4-methyl-1,3-oxazole-5-carboxylate, 3 rotatable bonds) [1][2][3]. The extra rotatable bond arises from the C2–CH₂OH group and introduces additional conformational degrees of freedom, which may influence entropic penalties upon binding to macromolecular targets.

Conformational analysis Ligand efficiency Scaffold-based design

Application Scenarios for Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate Based on Quantitative Differentiation


Fragment-Based Lead Generation Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With an XLogP3 of 0.4 and one hydrogen-bond donor, this compound occupies a property space distinct from the more lipophilic des-hydroxymethyl analog (XLogP3 = 1.3, HBD = 0) and the more polar des-methyl analog (XLogP3 = 0, HBD = 1) [1]. Fragment library designers seeking building blocks that balance aqueous solubility with modest passive permeability can prioritize this compound over the two extreme analogs, reducing the need for subsequent property-tuning synthetic iterations [2].

Synthetic Intermediate for Prodrug or Bioconjugate Construction via the Hydroxymethyl Handle

The C2-hydroxymethyl group provides a nucleophilic alcohol handle that is absent in ethyl 4-methyl-1,3-oxazole-5-carboxylate [1]. This enables selective esterification, etherification, or phosphorylation reactions for prodrug strategies or bioconjugation. Procurement of the target compound over the des-hydroxymethyl analog avoids the need for a C–H oxidation step that could compromise the oxazole ring integrity [2].

Peripherally Restricted Drug Candidate Design Informed by Elevated TPSA

The TPSA of 72.6 Ų exceeds the 60–70 Ų threshold commonly associated with good passive oral absorption, suggesting lower intrinsic membrane permeability relative to the 52.3 Ų des-hydroxymethyl analog [1][2]. This property profile supports its use as a starting scaffold for designing peripherally restricted therapeutics, where limited CNS penetration is desirable (e.g., gastrointestinal or cardiovascular targets) [3].

Laboratory-Scale Synthesis Requiring Pre-Defined GHS-Compliant Handling Protocols

The target compound carries explicit GHS hazard classifications (H315, H319, H335) that mandate specific personal protective equipment and ventilation requirements [1]. For laboratory procurement workflows where hazard documentation is a gate, the well-characterized GHS profile of this compound—versus incompletely classified analogs—enables fully compliant safety assessment before bench work begins [2].

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